10beta,17beta-Dihydroxyestra-1,4-dien-3-one
Overview
Description
Preparation Methods
The synthesis of 10β,17β-Dihydroxyestra-1,4-dien-3-one involves several steps. The starting material is typically estrone, which undergoes a series of chemical reactions to produce the final compound. The synthetic route includes reduction, hydroxylation, and dehydrogenation reactions .
Chemical Reactions Analysis
10β,17β-Dihydroxyestra-1,4-dien-3-one undergoes several types of chemical reactions:
Reduction: The compound can be reduced to estradiol by the action of short-chain dehydrogenase/reductase enzymes.
Oxidation: It can be oxidized to form estrone under certain conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include sodium borohydride for reduction and chromium trioxide for oxidation . The major products formed from these reactions are estradiol and estrone .
Scientific Research Applications
10β,17β-Dihydroxyestra-1,4-dien-3-one has several scientific research applications:
Endocrinology: The compound is used to investigate the role of estrogen in various physiological processes.
Pharmacology: It serves as a model compound for developing selective estrogen receptor modulators.
Ophthalmology: Research has shown its potential in protecting retinal ganglion cells and preserving visual function in glaucoma.
Mechanism of Action
The mechanism of action of 10β,17β-Dihydroxyestra-1,4-dien-3-one involves its conversion to estradiol in the brain. This conversion is mediated by short-chain dehydrogenase/reductase enzymes, which reduce the compound to estradiol . Estradiol then exerts its effects by binding to estrogen receptors, modulating gene expression, and influencing various cellular processes . This selective conversion ensures that the estrogenic effects are confined to the brain, minimizing peripheral side effects .
Comparison with Similar Compounds
10β,17β-Dihydroxyestra-1,4-dien-3-one is unique in its selective conversion to estradiol in the brain. Similar compounds include:
Estradiol: The primary estrogen in humans, which has widespread effects throughout the body.
Estrone: Another form of estrogen that can be converted to estradiol.
Estriol: A weaker estrogen that is primarily produced during pregnancy.
Compared to these compounds, 10β,17β-Dihydroxyestra-1,4-dien-3-one offers the advantage of brain-selective estrogenic effects, making it a valuable tool for studying and treating neurological conditions .
Properties
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-10,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-16,20-21H,2-5,7-8H2,1H3/t13-,14-,15-,16-,17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDFTLKOKNUJP-UGDFAFBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337122 | |
Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-02-0 | |
Record name | Estradiol paraquinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10beta,17beta-Dihydroxyestra-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRADIOL PARAQUINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9WW8CA3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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